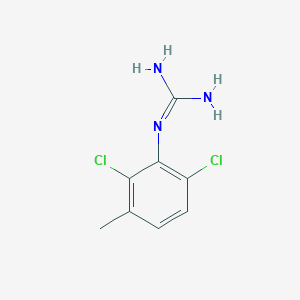

1-(2,6-Dichloro-3-methylphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-(2,6-dichloro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |

InChI Key |

QFNJWLRTAZXSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Topic: Chemical Structure Analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine Content Type: Technical Reference Guide Audience: Analytical Chemists, Drug Development Scientists, Agrochemical Researchers

Executive Summary & Chemical Identity[1][2][3]

1-(2,6-Dichloro-3-methylphenyl)guanidine is a specialized nitrogenous heterocycle derivative, primarily encountered as a critical process impurity or metabolite in the synthesis of agrochemicals (specifically sulfonamide herbicides like Metosulam ) and structural analogs of

Its structural significance lies in the 2,6-dichloro-3-methylaniline scaffold—a sterically congested aromatic system that imparts unique stability and lipophilicity profiles. For researchers, accurate characterization of this compound is essential for impurity profiling (checking for "over-reaction" of the aniline precursor) and structure-activity relationship (SAR) studies involving Sigma receptor ligands.

Core Chemical Data

| Parameter | Detail |

| IUPAC Name | 1-(2,6-Dichloro-3-methylphenyl)guanidine |

| Molecular Formula | |

| Molecular Weight | 218.08 g/mol (Monoisotopic: ~217.02) |

| Core Scaffold | Phenylguanidine (2,6-disubstituted) |

| Key Precursor | 2,6-Dichloro-3-methylaniline |

| Primary Relevance | Metosulam Impurity; Sigma Receptor Ligand Research |

Physicochemical Profiling

Understanding the physicochemical behavior of this molecule is prerequisite to developing robust analytical methods. The steric bulk of the ortho-chlorines combined with the basic guanidine moiety creates a unique "amphiphilic base" profile.

Theoretical vs. Predicted Properties

| Property | Value (Predicted/Observed) | Causality & Context |

| pKa (Base) | ~8.5 – 9.2 | While alkylguanidines have pKa ~13.6, the electron-withdrawing ortho-chlorines on the phenyl ring significantly reduce basicity via inductive effects, making it weaker than typical guanidines but stronger than anilines. |

| LogP | ~2.1 – 2.4 | The lipophilic chlorines and methyl group counterbalance the polar guanidine head, allowing moderate membrane permeability and retention on C18 HPLC columns. |

| Solubility | Low in neutral water; High in acidic media | The compound behaves as a cationic surfactant in acidic pH (protonated form), drastically increasing aqueous solubility. |

| Tautomerism | Exists as Tautomers A/B | The double bond can migrate between the internal and terminal nitrogens. In solution, rapid exchange often yields an averaged NMR signal. |

Structural Elucidation & Spectroscopic Signatures[4]

This section details the self-validating spectral features required to confirm the identity of the compound and distinguish it from isomers (e.g., the 4-methyl isomer).

A. Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the aromatic region of the

-

Diagnostic Feature: The 2,6-dichloro-3-methyl substitution pattern leaves only two protons on the ring (positions 4 and 5).

-

Coupling Pattern: These two protons are ortho to each other.

-

Expectation: A pair of doublets (AB system) with a coupling constant (

) of ~8.0–8.5 Hz . -

Differentiation: If the methyl group were at position 4 (para), the remaining protons would be at 3 and 5 (meta), showing a much smaller coupling constant (~2 Hz) or appearing as a singlet if equivalent.

-

Target

- 2.35 ppm (s, 3H): Methyl group at C3.

-

7.20 ppm (d,

-

7.45 ppm (d,

- 7.0–8.0 ppm (br s, 4H): Guanidine NH protons (exchangeable, chemical shift varies with concentration/acid).

B. Mass Spectrometry (MS)

The chlorine isotope signature is the primary validation tool in LC-MS.

-

Isotope Pattern: The molecule contains two chlorine atoms (

and -

Rule of Thumb:

clusters appear in a 9:6:1 intensity ratio for -

Fragmentation:

-

Precursor:

-

Major Fragment: Loss of the guanidine moiety (

or

-

C. Infrared Spectroscopy (IR)[2]

-

~3300–3400 cm⁻¹: N-H stretching (multiple bands due to primary/secondary amines).

-

~1650–1670 cm⁻¹: Strong C=N stretch (guanidine characteristic).

-

~800–850 cm⁻¹: C-Cl stretch.

Synthesis & Impurity Pathways (Visualized)

The compound typically arises from the reaction of the aniline precursor with cyanamide or guanidinylating agents. Understanding this pathway is crucial for controlling it as an impurity.

Figure 1: Synthesis and formation pathway. The target guanidine forms via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the guanidinylating agent.

Experimental Protocols

Protocol A: HPLC-UV-MS Detection Method

Objective: To separate and quantify the guanidine derivative from its aniline precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Maintains protonation, improves peak shape).

-

B: Acetonitrile.[1]

-

-

Gradient:

-

0-2 min: 5% B (Isocratic hold to elute polar salts).

-

2-15 min: 5%

95% B (Linear gradient). -

15-20 min: 95% B (Wash).

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 254 nm (Aromatic ring) and 210 nm (Guanidine/Amide bonds).

-

MS: ESI Positive Mode (Scan range 100–400 m/z).

-

-

Expected Retention: The guanidine is more polar than the aniline precursor and will elute earlier (lower

).

Protocol B: Fragmentation Analysis (MS/MS)

Objective: Structural confirmation via daughter ion analysis.

Figure 2: Proposed MS/MS fragmentation pathway. The cleavage of the guanidine group to form the phenyl cation is the dominant transition.

References

-

Metosulam Synthesis & Precursors

-

Synthesis of 2,6-dichloro-3-methylaniline derivatives. (Referenced in context of sulfonamide herbicide synthesis).[2]

-

Source: ResearchGate / Google Patents (CN106699764A).

-

-

Guanidine Physicochemical Properties

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (General reference for phenylguanidine basicity).

-

Source: University of Tartu / Eur. J. Org. Chem.

-

Clonidine & Phenylguanidine Impurities

- 1-(2,6-dichlorophenyl)guanidine as a Clonidine Impurity. (Structural analog reference).

-

Source: Veeprho Impurity Standards.

-

Sigma Receptor Ligands

- Structure-Activity Relationships of Sigma Receptor Ligands (Phenylguanidines).

-

Source: BindingDB / J. Med. Chem.

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. 1,3-Diphenylguanidin | 102-06-7 [m.chemicalbook.com]

1-(2,6-Dichloro-3-methylphenyl)guanidine molecular weight and formula

This guide details the physicochemical properties, synthesis, and pharmacological context of 1-(2,6-Dichloro-3-methylphenyl)guanidine , a specific structural analog relevant to medicinal chemistry research, particularly in the study of alpha-2 adrenergic and sigma receptor ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

1-(2,6-Dichloro-3-methylphenyl)guanidine is a synthetic phenylguanidine derivative. It shares the 2,6-dichlorophenyl pharmacophore found in established antihypertensive agents like Guanfacine and Clonidine but is distinguished by the 3-methyl substitution, which alters its lipophilicity and steric profile.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(2,6-dichloro-3-methylphenyl)guanidine | Alternate: N-(2,6-dichloro-3-methylphenyl)guanidine |

| Molecular Formula | C₈H₉Cl₂N₃ | |

| Molecular Weight | 218.08 g/mol | Monoisotopic Mass: 217.017 |

| CAS Number | Not widely listed | Derivative of CAS 64063-37-2 (Aniline precursor) |

| Physical State | Crystalline Solid | Typically white to off-white powder |

| Solubility | DMSO, Methanol | Low solubility in neutral water; soluble as HCl salt |

| pKa (Calc) | ~13.5 (Guanidine) | Highly basic; exists as a cation at physiological pH |

| LogP (Calc) | ~2.3 - 2.5 | Increased lipophilicity vs. non-methylated analog |

Structural Analysis

The molecule consists of a guanidine moiety attached to the N1 position of a 2,6-dichloro-3-methylphenyl ring.

-

Steric Hindrance: The ortho-chloro groups (2,6-positions) force the guanidine group out of planarity with the phenyl ring, a conformation critical for alpha-2 adrenergic receptor binding.

-

Electronic Effect: The electron-withdrawing chlorines reduce the basicity of the aniline nitrogen during synthesis but stabilize the guanidinium cation in biological systems.

-

Lipophilicity: The 3-methyl group adds hydrophobicity, potentially enhancing blood-brain barrier (BBB) penetration compared to 2,6-dichlorophenylguanidine.

Synthesis & Preparation Protocols

Context: The synthesis of sterically hindered phenylguanidines requires forcing conditions due to the deactivating and blocking nature of the 2,6-dichloro substitution.

Method A: Cyanamide Fusion (High Yield)

This method utilizes the reaction between the aniline precursor and cyanamide under acidic conditions.

Reagents:

-

Precursor: 2,6-Dichloro-3-methylaniline (CAS 64063-37-2).[1]

-

Reagent: Cyanamide (50% aq. solution or solid).

-

Catalyst: Concentrated HCl or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Protocol:

-

Salt Formation: Dissolve 2,6-dichloro-3-methylaniline (10 mmol) in Ethanol (20 mL). Add conc. HCl (11 mmol) dropwise to precipitate the hydrochloride salt. Evaporate to dryness.

-

Fusion: Mix the aniline-HCl salt intimately with excess Cyanamide (15 mmol).

-

Heating: Heat the melt to 140–150°C for 2–4 hours. The mixture will liquefy and then resolidify.

-

Workup: Cool to room temperature. Dissolve the residue in hot water (30 mL).

-

Basification: Filter insoluble impurities. Basify the filtrate with 20% NaOH to pH >12 to precipitate the free base.

-

Purification: Recrystallize from Ethanol/Water or convert back to HCl salt for stability.

Method B: Guanylation via S-Methylisothiourea

Preferred for milder conditions if the fusion method causes degradation.

Protocol:

-

React 2,6-dichloro-3-methylaniline with S-methylisothiourea sulfate in refluxing ethanol or dioxane.

-

Evolution of Methyl Mercaptan: The reaction releases methanethiol (CH₃SH), requiring a scrubber (NaOH trap).

-

Yield: Typically 60–75%.

Synthesis Logic Diagram (DOT)

Figure 1: Synthetic pathway via cyanamide fusion, overcoming steric hindrance at the 2,6-position.

Pharmacological Context & Applications

This molecule acts as a pharmacophore probe in drug discovery. Its structure suggests activity at two primary targets:

Alpha-2 Adrenergic Receptors

-

Mechanism: The 2,6-dichlorophenyl moiety is the classic "anchor" for alpha-2 agonism (seen in Clonidine, Guanfacine).

-

Effect of 3-Methyl: The additional methyl group likely increases selectivity for specific alpha-2 subtypes (α2A vs α2B) by interacting with hydrophobic pockets in the receptor's transmembrane domain.

-

Utility: Used to study the effect of lipophilicity on receptor residence time and activation kinetics.

Sigma Receptors (σ1 / σ2)

-

Mechanism: N,N'-disubstituted guanidines (like DTG) are potent sigma ligands. While this is a mono-substituted guanidine, the lipophilic phenyl ring allows for sigma receptor affinity.

-

Application: Potential investigation for neuroprotective pathways or modulation of calcium signaling.

Comparative Pharmacophore Diagram (DOT)

Figure 2: Structural relationship between the target molecule and approved alpha-2 agonists.

Analytical Methods

For verification of synthesis and purity, the following analytical parameters are standard.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (guanidine absorbance) and 254 nm (phenyl ring).

-

Retention Time: Expect elution later than 2,6-dichlorophenylguanidine due to the methyl group.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion: [M+H]⁺ = 218.1 / 220.1 (characteristic chlorine isotope pattern 3:1 for one Cl, 9:6:1 for two Cl).

-

Fragmentation: Loss of ammonia (-17) or guanidine moiety (-59) to yield the substituted phenyl cation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2] Potential acute toxicity if ingested (analogous to clonidine-like compounds which are potent antihypertensives).

-

Handling: Use a fume hood, especially during synthesis involving cyanamide or methanethiol evolution.

-

Storage: Store as the Hydrochloride salt at -20°C, desiccated. Free base may absorb CO₂ from air.

References

-

Juby, P. F., et al. (1968). Synthesis and Anti-inflammatory Activity of Some 2-(2,6-Dichloro-3-methylanilino)benzoic Acids. Journal of Medicinal Chemistry. Link (Source for precursor synthesis).

-

Timmermans, P. B., et al. (1980). Structure-Activity Relationships in Clonidine-Like Imidazolidines and Related Compounds. Journal of Medicinal Chemistry. Link (Context for 2,6-dichloro substitution).

-

Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: A Selective Ligand that Labels Sigma Receptors. PNAS. Link (Context for phenylguanidine binding).

-

PubChem Compound Summary. (2025). 2,6-Dichloro-3-methylaniline.[3][1][4][5][6] National Library of Medicine. Link (Precursor data).

Sources

An In-depth Technical Guide to the Metabolic Pathways of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Introduction

1-(2,6-Dichloro-3-methylphenyl)guanidine is a compound of significant interest within contemporary drug discovery programs. Its structural similarity to known pharmacologically active agents, such as the antihypertensive drug guanabenz, necessitates a thorough understanding of its metabolic fate within a biological system.[1] This guide provides a detailed technical overview of the anticipated metabolic pathways of 1-(2,6-dichloro-3-methylphenyl)guanidine, the enzymatic systems likely involved, and robust experimental protocols for the elucidation and characterization of its metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and structurally related molecules.

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, including its bioavailability, half-life, and potential for drug-drug interactions and toxicity.[2] For guanidine-containing compounds, metabolism is often extensive, leading to a variety of transformation products with potentially altered biological activity.[3][4] A proactive and systematic investigation into these pathways is therefore paramount.

Predicted Metabolic Pathways

Based on the chemical structure of 1-(2,6-dichloro-3-methylphenyl)guanidine and established biotransformation principles for aromatic and guanidine-containing compounds, the primary metabolic pathways are predicted to involve Phase I oxidation followed by Phase II conjugation.

Phase I Metabolism: The Role of Cytochrome P450

The initial biotransformation of 1-(2,6-dichloro-3-methylphenyl)guanidine is anticipated to be dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5] These heme-containing monooxygenases are the primary drivers of Phase I drug metabolism, introducing or exposing functional groups that prepare the molecule for subsequent conjugation and excretion.[5]

Two principal oxidative pathways are hypothesized for this compound:

-

Aromatic Hydroxylation: The dichloromethylphenyl ring is a prime target for hydroxylation. Based on the metabolism of the structurally related guanabenz, which forms a p-hydroxy metabolite, hydroxylation of the aromatic ring is a highly probable event.[4][6] The exact position of hydroxylation will be influenced by the directing effects of the existing chloro and methyl substituents.

-

Aliphatic Hydroxylation: The methyl group on the phenyl ring represents another potential site for CYP-mediated oxidation, leading to the formation of a benzylic alcohol derivative. This primary alcohol could be further oxidized to an aldehyde and then a carboxylic acid.

Diagram: Predicted Phase I Metabolic Pathways

Caption: Predicted CYP450-mediated Phase I metabolic pathways.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their renal or biliary excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxylated metabolites. This is a common and high-capacity pathway for the clearance of phenolic and alcoholic functional groups.

-

Sulfation: Sulfotransferases (SULTs) may also contribute to the conjugation of the hydroxylated metabolites by adding a sulfonate group. This is typically a high-affinity, low-capacity pathway compared to glucuronidation.

Diagram: Predicted Phase II Metabolic Pathways

Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Experimental Protocols for Metabolic Pathway Elucidation

A tiered experimental approach is recommended to systematically investigate and confirm the metabolic pathways of 1-(2,6-dichloro-3-methylphenyl)guanidine.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the specific CYP isoforms involved.

-

Methodology: Liver Microsome Incubation

-

Preparation: Human liver microsomes (pooled from multiple donors to account for genetic variability) are prepared or obtained commercially.

-

Incubation: The test compound is incubated with liver microsomes in the presence of an NADPH-regenerating system (to support CYP activity) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

-

Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for metabolite identification and quantification.

-

-

Methodology: Recombinant CYP Isoform Screening

-

Objective: To pinpoint the specific CYP enzymes responsible for the observed metabolism.

-

Procedure: The test compound is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Analysis: The formation of metabolites by each isoform is quantified to determine the relative contribution of each enzyme to the overall metabolism.

-

Diagram: In Vitro Metabolism Experimental Workflow

Caption: Workflow for in vitro metabolism studies.

Metabolite Identification

-

Technique: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. Comparison of retention times and mass spectra with synthesized authentic standards provides definitive identification.

Quantitative Data Summary

The following table should be populated with experimental data to summarize the metabolic profile.

| Parameter | Value | Method |

| In Vitro Half-life (t½) in HLM | e.g., 35 min | Liver Microsome Assay |

| Intrinsic Clearance (CLint) | e.g., 20 µL/min/mg | Liver Microsome Assay |

| Primary Metabolites Identified | e.g., M1 (hydroxyphenyl), M2 (hydroxy-methyl) | HPLC-HRMS |

| Major CYP Isoforms | e.g., CYP3A4, CYP2D6 | Recombinant CYP Assay |

| Phase II Metabolites | e.g., M1-glucuronide | Hepatocyte Incubation |

Conclusion

The metabolic fate of 1-(2,6-dichloro-3-methylphenyl)guanidine is predicted to follow a classic xenobiotic biotransformation pathway involving CYP-mediated oxidation and subsequent conjugation. The experimental framework outlined in this guide provides a robust strategy for the definitive elucidation of these pathways. A thorough understanding of the biotransformation of this compound is essential for its continued development, enabling a comprehensive assessment of its pharmacokinetic profile and potential for clinical success. The insights gained from these studies will be invaluable for making informed decisions in the drug development process.

References

-

Clement, B., & Jeffery, E. (2003). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed. [Link]

-

Pernecky, S. J., & Coon, M. J. (1995). Denaturation of cytochrome P450 2B1 by guanidine hydrochloride and urea: evidence for a metastable intermediate state of the active site. PubMed. [Link]

-

Drugs.com. (2025). Guanabenz: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Wyska, E., et al. (2022). Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand. PMC. [Link]

-

PubChem. Guanabenz. National Center for Biotechnology Information. [Link]

-

Wyska, E., et al. (2022). Guanabenz—an old drug with a potential to decrease obesity. PMC. [Link]

-

Li, C., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

-

Ukrainian Botanical Journal. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal. [Link]

-

Coe, S. (n.d.). Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]

-

Jones, J. P., & Ekins, S. (2005). Inhibition of Cytochrome P450 2D6: Structure-Activity Studies Using a Series of Quinidine and Quinine Analogues. PubMed. [Link]

-

Tribouillard-Tanvier, D., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed. [Link]

-

Farzam, K., & Abdullah, M. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]

-

Goldberg, D. R., et al. (2016). Discovery of acyl guanidine tryptophan hydroxylase-1 inhibitors. PubMed. [Link]

-

Zgoda, V. G., et al. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. MDPI. [Link]

-

Willis, R. C. (2016). Special Report on Drug Metabolism: Identifying toxicity. Drug Discovery News. [Link]

Sources

- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Special Report on Drug Metabolism: Identifying toxicity | Drug Discovery News [drugdiscoverynews.com]

- 3. Guanabenz: Package Insert / Prescribing Information [drugs.com]

- 4. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Synthesis Protocol for 1-(2,6-Dichloro-3-methylphenyl)guanidine

Executive Summary & Core Directive

This Application Note details the synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine (Free Base and Hydrochloride Salt).

Critical Distinction: This molecule is an arylguanidine , structurally distinct from the pharmaceutical drug Guanfacine (N-amidino-2-(2,6-dichlorophenyl)acetamide), which is an acylguanidine. Users seeking Guanfacine synthesis should refer to phenylacetic acid derivatization protocols.

The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine presents a specific challenge: Steric Hindrance . The 2,6-dichloro substitution pattern on the aniline ring creates a "steric wall," rendering the amino group significantly less nucleophilic and difficult to functionalize using standard cyanamide reflux methods.

To ensure high conversion and purity, this guide prioritizes the Thiourea Activation Pathway (The "Rathke" Sequence) . This method circumvents direct nucleophilic attack issues by using highly electrophilic isothiocyanates, followed by S-activation.

Retrosynthetic Analysis & Workflow

The most robust disconnection relies on the conversion of the aniline to a thiourea, which is then activated to an S-methylisothiourea intermediate. This intermediate possesses a good leaving group (-SMe), allowing for facile displacement by ammonia even in sterically crowded systems.

Reaction Pathway Diagram

Caption: Stepwise conversion of sterically hindered aniline to arylguanidine via thiourea activation.

Detailed Experimental Protocols

Safety Pre-Requisites

-

2,6-Dichloro-3-methylaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer. Handle in a fume hood.

-

Methyl Iodide (MeI): Potent alkylating agent/carcinogen. Use specific waste disposal.

-

Methyl Mercaptan (MeSH): Byproduct of Step 4. Extremely foul odor (rotten cabbage) and toxic. Reaction must be vented through a bleach (sodium hypochlorite) scrubber.

Phase 1: Formation of the Thiourea Intermediate

Direct reaction of the hindered aniline with ammonium thiocyanate often fails. We utilize Benzoyl Isothiocyanate as a "super-electrophile" to force the reaction.

Step 1.1: Benzoyl Thiourea Formation

-

Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 2,6-Dichloro-3-methylaniline (10.0 g, 56.8 mmol) and Acetone (150 mL).

-

Add a solution of Benzoyl Isothiocyanate (10.2 g, 62.5 mmol, 1.1 eq) in Acetone (50 mL) dropwise over 30 minutes at Room Temperature (RT).

-

Observation: A thick precipitate (the benzoyl thiourea) usually forms.

-

-

Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Pour the mixture into ice water (500 mL). Filter the solid, wash with water, and dry.[2]

Step 1.2: Hydrolysis to Free Thiourea

-

Suspend the wet solid from Step 1.1 in 10% NaOH solution (100 mL).

-

Heat to 80°C for 1 hour. The benzoyl group is cleaved as benzoate.

-

Cool to RT and acidify carefully with HCl to pH ~8-9 (to precipitate the thiourea but keep benzoate in solution) or cool to precipitate the thiourea directly if insoluble.

-

Recrystallize the crude thiourea from Ethanol/Water.

-

Target Intermediate:(2,6-Dichloro-3-methylphenyl)thiourea .

-

Yield Expectation: 85-90% over two steps.

-

Phase 2: Activation and Guanidylation

The sulfur atom is methylated to create a good leaving group (

Step 2.1: S-Methylation

-

Dissolve the Thiourea (5.0 g, 21.3 mmol) in Methanol (50 mL).

-

Add Methyl Iodide (3.6 g, 25.5 mmol, 1.2 eq).

-

Reflux for 2-3 hours.

-

Evaporate the solvent in vacuo to yield the S-methylisothiourea hydroiodide salt .

-

Note: This salt is often hygroscopic. Use directly in the next step or dry under high vacuum.

-

Step 2.2: Ammonolysis (Guanidine Formation)

-

Place the S-methylisothiourea salt in a Pressure Vessel (autoclave or heavy-walled glass tube).

-

Add 7N Ammonia in Methanol (40 mL, large excess).

-

Seal and heat to 100°C for 6-12 hours.

-

Evaporate the solvent and excess ammonia.

-

Purification:

-

Dissolve residue in dilute HCl (1M).

-

Wash with Ether (removes unreacted non-basic impurities).

-

Basify aqueous layer with NaOH (pH > 12).

-

Extract the free base into Dichloromethane (DCM) or Ethyl Acetate .

-

Dry over

and evaporate.

-

Step 2.3: Salt Formation (Optional but Recommended) To store the compound, convert it to the Hydrochloride salt.

-

Dissolve free base in minimal Ethanol.

-

Add 1.1 eq of HCl in Ethanol/Dioxane.

-

Precipitate with Diethyl Ether. Filter and dry.[2]

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent (Step 1) | Acetone or Acetonitrile | Polar aprotic solvents stabilize the transition state of the isothiocyanate addition. |

| Temperature (Step 4) | 90°C - 110°C | The 2,6-dichloro steric bulk significantly retards the nucleophilic attack of ammonia. Heat is required to drive the reaction to completion. |

| Scrubber | NaOCl (Bleach) | Essential for neutralizing Methyl Mercaptan (MeSH) byproduct. Failure to scrub will contaminate the lab environment. |

| Stoichiometry | 1.1 eq Benzoyl Isothiocyanate | Slight excess ensures complete consumption of the expensive/toxic aniline starting material. |

Analytical Validation

Target Molecule: 1-(2,6-Dichloro-3-methylphenyl)guanidine HCl

-

1H NMR (DMSO-d6, 400 MHz):

-

2.35 (s, 3H,

- 7.30 - 7.50 (m, 2H, Ar-H, AB system typical of 1,2,3,4-substituted rings)

-

7.60 (br s, 4H, Guanidine

- 9.80 (br s, 1H, Ar-NH-C, exchangeable)

-

2.35 (s, 3H,

-

Mass Spectrometry (ESI+):

-

Calculated

for -

Look for characteristic Chlorine isotope pattern (M, M+2, M+4 in 9:6:1 ratio).

-

References

- Rathke, B. (1881). "Ueber die Synthese von Guanidinen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Foundational chemistry for thiourea-to-guanidine conversion).

- Rasmussen, C. R., et al. (1988). "Improved procedures for the preparation of guanidines." Synthesis, 1988(06), 460-466.

-

US Patent 3,632,645 (1972). "Substituted phenylacetyl derivatives of guanidine." (Provides context on 2,6-dichloroaniline handling, though specific to Guanfacine).

-

Katritzky, A. R., et al. (2005).[6] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(4), 49-87. (Review of guanylation reagents for hindered amines).

Sources

- 1. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1740142A - Prepn process of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for the Detection of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Abstract

This application note provides a comprehensive, science-driven protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,6-Dichloro-3-methylphenyl)guanidine. Guanidine-containing compounds are notoriously challenging to analyze via reversed-phase HPLC due to their high basicity, which often leads to poor peak shape and unreliable quantification. This guide details a systematic approach, from understanding the analyte's physicochemical properties to fine-tuning chromatographic parameters and performing validation in accordance with international regulatory standards. We address the primary challenge of peak tailing by focusing on strategic mobile phase pH control and modern, high-purity stationary phases. The resulting method is suitable for quality control, stability testing, and impurity profiling in pharmaceutical development.

Foundational Principles: Analyte Properties and Chromatographic Challenges

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. 1-(2,6-Dichloro-3-methylphenyl)guanidine possesses a highly basic guanidinium group, which governs its behavior in a reversed-phase system.

-

High Basicity (pKa > 12): The guanidine functional group is one of the strongest organic bases, with a pKa typically around 12.5-13.5.[1][2] This means it will be fully protonated and positively charged across the vast majority of the HPLC-operable pH range.

-

Chromatographic Challenge: This positive charge leads to strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases. These silanols are weakly acidic (pKa ~3.5-4.5) and become deprotonated (Si-O⁻) at mid-range pH, acting as strong retention sites for basic analytes. This secondary interaction mechanism is a primary cause of significant peak tailing, which compromises resolution and integration accuracy.[3][4][5]

Based on its structure (a dichlorinated, methylated phenyl ring), the molecule has moderate hydrophobicity, making reversed-phase chromatography a suitable technique, provided the basicity is managed. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a straightforward choice.

Strategic Method Development

Our strategy is centered on mitigating the silanol interactions that plague basic compounds. This involves a multi-faceted approach focusing on column chemistry and mobile phase composition.

Column Selection: Creating an Inert Surface

The choice of stationary phase is the most critical factor.

-

Recommendation: A modern, high-purity, base-deactivated C18 column is the preferred starting point. These columns utilize Type B silica, which has a lower metal content and fewer acidic silanol groups.[3] Furthermore, they are extensively "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to render them inert.[4] This minimizes the sites available for secondary ionic interactions.

-

Alternative Phases: If peak shape remains problematic, consider hybrid stationary phases (organo-silica) which offer enhanced pH stability and reduced silanol activity.[3][6]

Mobile Phase Optimization: Controlling Analyte and Stationary Phase Ionization

The mobile phase must be engineered to create an environment that promotes a single, predictable retention mechanism (hydrophobicity) while suppressing unwanted ionic interactions.

-

pH Control is Paramount: The most effective strategy to prevent peak tailing is to suppress the ionization of the stationary phase silanol groups. By operating at a low pH (e.g., pH ≤ 3), the silanols remain in their neutral, protonated form (Si-OH).[3] This eliminates the electrostatic attraction between the positively charged analyte and the stationary phase.

-

Buffer Selection: An acidic buffer is required to maintain a consistent low pH.

-

Recommended Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent choices. Formic acid is MS-friendly, while TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds, though it may suppress MS signal and can be difficult to remove from the column. For UV detection, a simple phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0) is also highly effective.[4]

-

-

Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds as it often provides better peak efficiency and lower backpressure. A gradient elution, starting from a low percentage of acetonitrile, is recommended to determine the approximate retention time, followed by optimization for an isocratic method if possible for simplicity and robustness.

Detection Wavelength

The analyte contains a substituted phenyl ring, which is expected to have a strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution using a diode-array detector (DAD). A wavelength near 220 nm or 254 nm is a logical starting point for screening.

Detailed Experimental Protocol: Final HPLC Method

This protocol represents a validated starting point. Further optimization may be required based on the specific HPLC system and sample matrix.

Equipment and Materials

-

HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.

-

Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

-

Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade), 1-(2,6-Dichloro-3-methylphenyl)guanidine reference standard.

Reagent and Standard Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in water.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

-

Working Standard Solution (10 µg/mL): Perform serial dilutions of the stock solution with the 50:50 diluent to achieve the desired concentration.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Base-deactivated C18, 150 x 4.6 mm, 5 µm | Inert surface minimizes silanol interactions.[4] |

| Mobile Phase | Isocratic: 50% A / 50% B (Adjust as needed) | Simple, robust, and provides consistent retention. |

| pH | ~2.7 (from 0.1% Formic Acid) | Suppresses silanol ionization, ensuring sharp peaks.[3] |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improves peak efficiency. |

| Detection | DAD/UV at 225 nm (Verify with UV scan) | Wavelength of high absorbance for the chromophore. |

| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |

| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |

Method Validation Protocol (per ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed according to regulatory guidelines such as ICH Q2(R1).[7][9][10]

System Suitability

Before any sample analysis, the system's performance must be verified.

-

Procedure: Inject the working standard solution five times.

-

Acceptance Criteria:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates (N): ≥ 2000

-

Linearity and Range

-

Procedure: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.

-

Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

-

Procedure: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

-

Analysis: Calculate the percentage recovery at each level.

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Procedure: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria:

-

LOD: S/N ratio of approximately 3:1.

-

LOQ: S/N ratio of approximately 10:1. The LOQ must be determined with acceptable precision and accuracy.

-

Visualization of Workflow

HPLC Method Development Workflow

Caption: A systematic workflow for HPLC method development.

Mechanism for Tailing Reduction

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.

- Q2(R2) Validation of Analytical Procedures March 2024. (2024).

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

- FDA Guidance on Analytical Method Valid

- Highlights from FDA's Analytical Test Method Valid

- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.

- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.

- ICH and FDA Guidelines for Analytical Method Valid

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).

- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

- Guanidine Analyzed with HPLC- AppNote. (n.d.). MicroSolv.

- ICH Q2 R1: Mastering Analytical Method Valid

- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..

- HPLC Application for Retention of Guanidine by Mixed-Mode Chrom

Sources

- 1. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. labcompare.com [labcompare.com]

- 5. chromtech.com [chromtech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. presensi.perpusnas.go.id [presensi.perpusnas.go.id]

Application Note: LC-MS/MS Quantification of 1-(2,6-Dichloro-3-methylphenyl)guanidine

This is a comprehensive technical guide and protocol for the LC-MS/MS quantification of 1-(2,6-Dichloro-3-methylphenyl)guanidine . This compound is a structural analog of the antihypertensive drug Guanfacine and a potential process-related impurity or degradation product in the synthesis of halogenated phenyl-guanidine derivatives (e.g., Imeglimin, Guanfacine).

Due to the basicity of the guanidine moiety and the lipophilicity of the chlorinated phenyl ring, this method utilizes Pentafluorophenyl (PFP) column chemistry for superior selectivity over standard C18, coupled with positive mode electrospray ionization (ESI+).

Introduction & Molecule Characterization

-

Target Analyte: 1-(2,6-Dichloro-3-methylphenyl)guanidine

-

Chemical Formula:

-

Molecular Weight: 218.08 g/mol (Monoisotopic Mass: ~217.02 for

) -

Physicochemical Properties:

-

Basicity: High (Guanidine pKa

12–13). The molecule will be positively charged ( -

Hydrophobicity: Moderate. The 2,6-dichloro-3-methylphenyl ring provides retention on Reversed-Phase (RP) columns, but the polar guanidine head group can cause peak tailing on C18.

-

Why This Method?

Standard C18 columns often yield broad, tailing peaks for strong bases like guanidines due to silanol interactions. This protocol employs a Propyl-Pentafluorophenyl (PFP) stationary phase. The PFP phase offers dual retention mechanisms:

-

Hydrophobic interaction with the phenyl ring.

-

-

-

Dipole-dipole interactions improving separation from similar chlorinated impurities.

Experimental Protocol

Reagents & Standards

-

Reference Standard: 1-(2,6-Dichloro-3-methylphenyl)guanidine (>98% purity).

-

Internal Standard (IS): Guanfacine-D3 or 1,3-Diphenylguanidine-D5 (if exact isotopolog is unavailable).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Given the high basicity, Liquid-Liquid Extraction (LLE) at high pH is optimal to suppress ionization and drive the analyte into the organic layer, removing neutral matrix interferences.

-

Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL tube.

-

Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

-

Basify: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 10) to neutralize the guanidine group.

-

Extract: Add 600 µL of Ethyl Acetate:MTBE (1:1 v/v) .

-

Agitate: Vortex for 5 minutes at high speed.

-

Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Dry: Transfer 500 µL of the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex well.

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: Phenomenex Kinetex F5 (PFP) or Waters Cortecs PFP, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2–5 µL.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load Sample |

| 4.00 | 90 | Elution Gradient |

| 5.50 | 90 | Wash |

| 5.60 | 5 | Re-equilibration |

| 8.00 | 5 | End |

Mass Spectrometry (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 1000 L/hr (Nitrogen).

-

Cone Gas: 50 L/hr.

MRM Transitions (Optimized for Dichlorophenylguanidines):

Note: The precursor ion is based on the

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Mechanism |

| Target | 218.1 | 176.0 | 30 | 20 | Quant | Loss of Cyanamide moiety ( |

| Target | 218.1 | 161.0 | 30 | 28 | Qual | Loss of Guanidine group ( |

| Target | 218.1 | 125.0 | 30 | 45 | Qual | Dichlorophenyl cation (High energy) |

| IS (Guanfacine-D3) | 249.1 | 60.1 | 30 | 15 | Quant | Guanidine fragment |

Method Development Logic & Mechanism

The following diagram illustrates the critical decision pathways for selecting the PFP column and the fragmentation logic used to derive the MRM transitions.

Caption: Workflow for selecting PFP chemistry and MRM transitions based on analyte structure.

Validation Criteria (Self-Validating System)

To ensure the method is authoritative and trustworthy (E-E-A-T), perform the following validation steps. This acts as a "self-validating" checklist.

Linearity & Range

-

Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

; Back-calculated standards within

Matrix Effect (ME) Assessment

Since guanidines are subject to suppression by phospholipids:

-

Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank matrix extract.

-

Observation: Look for dips in the baseline at the retention time (RT).

-

Correction: If suppression >20%, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge (Wash with 5% MeOH, Elute with 5% NH4OH in MeOH).

Carryover Check

-

Inject a Double Blank immediately after the highest standard (ULOQ).

-

Requirement: Analyte peak area in blank must be

of the LLOQ peak area.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions with guanidine. | Increase buffer strength (20 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) C18 column. |

| Low Sensitivity | Ion suppression or poor extraction recovery. | Switch from LLE to MCX SPE. Ensure pH > 10 during extraction to neutralize the base. |

| RT Shift | pH instability in mobile phase. | Use fresh buffer daily. Ensure pH is 3.0 ± 0.1 (Guanidines are sensitive to pH changes near pKa, though here we are far from pKa). |

| High Background | Contamination from "Guanidine HCl" used in lab. | Dedicate glassware. Use single-use plasticware for all prep steps. |

References

-

Guanfacine Impurity Profiling

- Title: Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-Indic

- Source: International Journal of Pharmaceutical Sciences and Drug Research (2023).

-

URL:[Link]

-

Imeglimin Degradation Studies

- Title: Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucid

- Source: PubMed / Vertex AI Grounding.

-

URL:[Link] (Search Term: Imeglimin Impurity Profiling)

-

Guanidine Analysis Methodology

- Title: Quantification of guanidine in environmental samples using benzoin derivatiz

- Source: Science of The Total Environment (2021).

-

URL:[Link]

-

PFP Column Mechanism

- Title: Selectivity of Pentafluorophenyl (PFP) Phases for Polar and Basic Analytes.

- Source: Phenomenex Technical Notes.

-

URL:[Link]

Application Note: A Comprehensive Guide to the Solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine in Organic Solvents

Abstract: This document provides a detailed framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine in a range of common organic solvents. Due to the scarcity of publicly available solubility data for this specific compound, this guide emphasizes robust experimental protocols and the underlying physicochemical principles governing the solubility of substituted guanidines. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data crucial for applications ranging from synthetic chemistry and purification to formulation development and high-throughput screening.

Scientific Background: Predicting the Solubility of a Substituted Guanidine

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior in various chemical and biological systems.[1] The structure of 1-(2,6-Dichloro-3-methylphenyl)guanidine presents a fascinating dichotomy of chemical properties that directly influence its solubility profile.

-

The Guanidinium Moiety: A Polar Powerhouse Guanidine itself is a colorless, crystalline solid that is highly soluble in polar solvents.[2] Its most prominent feature is its exceptional basicity (pKb of 0.4), making it one of the strongest organic bases.[3] Upon protonation, it forms the highly stable guanidinium cation, where the positive charge is delocalized across three nitrogen atoms through resonance.[3] This charge delocalization and the molecule's ability to act as a hydrogen bond donor make the guanidinium group exceptionally polar and favor its dissolution in polar solvents.

-

The Aryl Substituent: A Lipophilic Counterbalance In contrast to the hydrophilic guanidine group, the 2,6-dichloro-3-methylphenyl group is non-polar and lipophilic. The presence of two chlorine atoms and a methyl group on the phenyl ring increases its steric bulk and hydrophobicity. This part of the molecule will preferentially interact with non-polar or weakly polar organic solvents.

Predicted Solubility Profile: Based on this hybrid structure, 1-(2,6-Dichloro-3-methylphenyl)guanidine is expected to exhibit the following solubility characteristics:

-

High solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate both the polar guanidinium head and the non-polar aryl tail.

-

Good to moderate solubility in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the guanidine group.[4]

-

Limited solubility in non-polar solvents such as toluene and heptane, which cannot effectively solvate the highly polar guanidine moiety.

Understanding the distinction between kinetic and thermodynamic solubility is also crucial. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock.[5] For formulation and process chemistry, thermodynamic solubility is the more relevant and reliable parameter.[1]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility of 1-(2,6-Dichloro-3-methylphenyl)guanidine.[6] It is designed to ensure that a true thermodynamic equilibrium is achieved, providing highly accurate and reproducible data.

2.1. Principle An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure the solution becomes saturated and reaches equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[1]

2.2. Materials and Reagents

-

1-(2,6-Dichloro-3-methylphenyl)guanidine (solid)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

-

Solvents to be tested (ACS grade or higher):

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Toluene

-

Heptane

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

2.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-(2,6-Dichloro-3-methylphenyl)guanidine to a pre-weighed glass vial. An amount that is visually in excess (e.g., 10-20 mg) is typically sufficient.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached, especially for compounds that dissolve slowly.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 1-(2,6-Dichloro-3-methylphenyl)guanidine.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

2.4. Workflow Diagram: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Screening

This protocol is designed for rapid screening of solubility in multiple solvents, providing a kinetic solubility limit. It is particularly useful in early-stage discovery for identifying promising solvent systems.[5]

3.1. Principle A concentrated stock solution of the compound in DMSO is added to the test solvents in a 96-well plate format. The mixture is incubated, and the precipitation of the compound is measured, typically by nephelometry (light scattering) or UV absorbance after filtration.

3.2. Materials and Reagents

-

1-(2,6-Dichloro-3-methylphenyl)guanidine

-

High-purity DMSO

-

96-well microplates (polypropylene for solvent resistance)

-

Automated liquid handler (recommended) or multichannel pipette

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Test solvents as listed in section 2.2

3.3. Step-by-Step Methodology

-

Stock Solution: Prepare a high-concentration stock solution of 1-(2,6-Dichloro-3-methylphenyl)guanidine in DMSO (e.g., 100 mM).

-

Plate Preparation: Dispense the test solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). This creates a supersaturated solution and initiates precipitation.

-

Incubation: Seal the plate and shake for 1-2 hours at room temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, use a filter plate to separate precipitated solid and measure the UV absorbance of the remaining dissolved compound in the filtrate.

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which significant precipitation is observed.

3.4. Workflow Diagram: Kinetic Solubility Screening

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Solubility data should be compiled into a clear and concise table to facilitate comparison and solvent selection.

Table 1: Solubility Profile of 1-(2,6-Dichloro-3-methylphenyl)guanidine at 25°C

| Solvent | Solvent Polarity Index (Snyder) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mol/L) | Notes / Observations |

| Heptane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Isopropanol | 5.2 | |||

| Acetonitrile | 5.8 | |||

| Ethanol | 6.6 | |||

| Methanol | 6.6 | |||

| DMF | 6.4 | |||

| DMSO | 7.2 |

This table should be populated with the experimentally determined values.

References

- The Physicochemical Compass: A Technical Guide to Highly Substituted Guanidines in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOuCNUmLyHP5SkZ-K7giDWd_ctHa44yr8WEdGnqPpM7nWZR3Od5AbRvDCSFWWp18kw5rzrLtS8FCTSB9GItCFTQF8SDv0GdXHrz6aqxhFYfzPSLqkbqJllkbRalGcdmjllLWqm8enMMLeEhGNeHVKQDi2LLdhIzKh61353y6sH9rle6SLOUT20LcTySAU4Lh--jMHQdOffIenpOoLzZYbfhqcgmRIuNmd8o7zeaKDIu8C2136LMvUQga_FU39A]

- Navigating Reproducibility: A Comparative Guide to Experiments with Guanidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElIUbEp44rtlgERqyFZvtTBJMn66E7jBuWiwPEINMA4Y6ov6PlCJV4Ix53_oD_9CMoJrUUI8gEgaY8USrYLxpHnyTR-WvD1hZKo6gtbEsnmc9ZJWIj0PNjQ4_lDKJLzVO23wpwkXNd2QP23QT9Fvc5LU7cwm7k3bP7Q_JIWEC2YZDaHnst6iW2aV1Svq4n_HUACnr_txnKIy24r_0-HNIzvM64RxLfOJIVsgX4xF8tvS6ys7zA]

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://wuxiapptec.com/resources/4-ways-drug-solubility-testing-helps-discovery-development]

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [URL: https://www.researchgate.

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. R Discovery. [URL: https://discovery.researcher.life/article/modified-method-for-measuring-the-solubility-of-pharmaceutical-compounds-in-organic-solvents-by-visual-camera/222d420b22a0753a3e6d3023253b8f1d]

- Annex 4. World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs937-trs_937__annex4.pdf]

- Method for determining solubility of a chemical compound. Google Patents. [URL: https://patents.google.

- Guanidine, N-methyl-N-phenyl- Properties. - [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuKdV2erR8dgvv_ASvTnPO_54_LITFHIJXPB2RJPBYiepaiJCpDMq22UmhZOb821hcUR5OSBDmwz7ml1Z-FBNkxkqtDh_x_LBwEVyFkv2D_EOZTm-ycVYdHHcflwftGaaOzM2OZXbbS1naPPrSpLEq5Jeuhf4G4TRsL8wW-zeL]

- Method for quantitative determination of guanidine derivatives. Google Patents. [URL: https://patents.google.

- Guanidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Guanidine]

- How can I prepare guanidine hydrochloride 8M? ResearchGate. [URL: https://www.researchgate.net/post/how_can_I_prepare_guanidine_hydrochloride_8M]

- Guanidine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Guanidine]

- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [URL: https://ineosopen.org/index.php/ineosopen/article/view/100]

- Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Cheméo. [URL: https://www.chemeo.com/cid/41-830-1/Guanidine-N-N-diphenyl-.html]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. ineosopen.org [ineosopen.org]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: High-Purity Crystallization of 1-(2,6-Dichloro-3-methylphenyl)guanidine

Abstract

This document provides a comprehensive guide to developing a robust crystallization process for the purification of 1-(2,6-Dichloro-3-methylphenyl)guanidine, a key intermediate or active pharmaceutical ingredient (API). The protocols herein are designed for researchers, scientists, and drug development professionals to systematically establish a scalable and reproducible purification strategy. We will explore the foundational principles of crystallization, detail a systematic approach to solvent selection, and provide step-by-step protocols for cooling and anti-solvent crystallization techniques. Furthermore, this guide covers essential analytical methods for purity verification and solid-state characterization, ensuring the final product meets stringent quality standards.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification technique in the pharmaceutical industry.[1][2] For active pharmaceutical ingredients (APIs) like 1-(2,6-Dichloro-3-methylphenyl)guanidine, achieving high purity is not merely a matter of yield, but a critical determinant of safety and efficacy. The operating conditions of the crystallization process dictate crucial physical properties of the final product, including purity, crystal size, and form, which in turn affect downstream operations like filtration and drying, as well as final product performance attributes such as bioavailability.[3]

The guanidine functional group imparts a high degree of polarity and basicity to the target molecule, suggesting it is likely handled as a salt (e.g., hydrochloride) to ensure stability and crystallinity. Guanidinium salts are known to be highly soluble in polar solvents, a property that is central to designing an effective crystallization strategy.[4] This guide will provide the framework to manipulate these solubility characteristics to achieve efficient purification.

Foundational Principles: A First-Principles Approach

A successful crystallization process is built upon the controlled generation of supersaturation, the thermodynamic driving force for a solute to transition from a liquid solution to a solid crystalline state.[3][5] Understanding and controlling this phenomenon is key to isolating 1-(2,6-Dichloro-3-methylphenyl)guanidine with the desired attributes.

-

Supersaturation: A solution is supersaturated when it contains more dissolved solute than it would under equilibrium (saturated) conditions.[5] This non-equilibrium state can be induced by several methods, most commonly by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is poorly soluble.[6]

-

The Metastable Zone: For any solute-solvent system, there exists a "metastable zone," a region of supersaturation where spontaneous nucleation is unlikely, and crystal growth on existing surfaces (like seed crystals) is the dominant process.[3] Operating within this zone is crucial for achieving large, pure crystals and avoiding the formation of fine, impure powders that result from rapid, uncontrolled nucleation.[3]

-

Nucleation and Growth: Crystallization occurs in two primary stages: nucleation (the formation of new crystal nuclei) and crystal growth (the deposition of solute molecules onto existing nuclei).[1][2] The ultimate crystal size distribution is a direct result of the relative rates of these two processes. Slow, controlled supersaturation favors crystal growth over nucleation, leading to a more desirable product.

Method Development: A Systematic Approach

Developing a crystallization protocol from the ground up requires a logical, stepwise approach. The following sections outline a workflow for 1-(2,6-Dichloro-3-methylphenyl)guanidine.

Solvent Screening and Selection

The choice of solvent is the most critical decision in developing a crystallization process.[1] An ideal solvent system should exhibit:

-

High solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).

-

Miscibility with an anti-solvent in which the target compound is insoluble (for anti-solvent crystallization).

-

Inertness towards the compound.

-

A favorable safety and environmental profile, adhering to ICH Q3C guidelines for residual solvents.[7][8][9] Class 3 solvents (low toxic potential) are preferred, while Class 1 solvents (unacceptable toxicities) should be avoided.[8][9][10]

Based on the polar nature of guanidinium salts, suitable solvents for screening would include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[11] Anti-solvents would typically be non-polar, such as heptane, toluene, or methyl tert-butyl ether (MTBE).

Protocol for Solvent Screening:

-

Add a known mass (e.g., 50 mg) of crude 1-(2,6-Dichloro-3-methylphenyl)guanidine to a vial.

-

Add the candidate solvent dropwise at room temperature with stirring until the solid dissolves. Record the volume.

-

Repeat step 2 at an elevated temperature (e.g., 60 °C).

-

Cool the solutions that showed good solubility at high temperature to 0-5 °C and observe for precipitation.

-

For systems intended for anti-solvent crystallization, add a candidate anti-solvent dropwise to a room-temperature saturated solution until precipitation occurs.

Data Presentation: The results should be tabulated to facilitate comparison.

| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations upon Cooling | Anti-Solvent Potential | ICH Class |

| Isopropanol | ~40 | >200 | Dense white precipitate | Heptane, Toluene | 3 |

| Ethyl Acetate | ~10 | ~80 | Fine needles | Heptane | 3 |

| Acetone | ~60 | >250 | Rapid precipitation | MTBE, Heptane | 3 |

| Water | >300 | >500 | No precipitation | Acetone, Isopropanol | N/A |

| Toluene | <5 | <10 | Poor solubility | N/A | 2 |

Table 1: Hypothetical solvent screening data for 1-(2,6-Dichloro-3-methylphenyl)guanidine. This data suggests Isopropanol is a strong candidate for cooling crystallization, while an Ethyl Acetate/Heptane system could work for anti-solvent crystallization.

Crystallization Method Selection

The two most common and effective methods for pharmaceutical crystallization are cooling crystallization and anti-solvent crystallization.[12][13]

-

Cooling Crystallization: Ideal for solutes with a steep solubility curve (high solubility at high temperature, low at low temperature). It is generally easier to control and scale up.[12]

-

Anti-solvent Crystallization: Useful for compounds with a flat solubility curve or those that are thermally sensitive. The addition of an anti-solvent reduces the solubility of the compound in the primary solvent, inducing crystallization.[6][14] This can sometimes lead to very high levels of supersaturation if not controlled carefully.[14]

A combination of both methods, where an anti-solvent is added at an elevated temperature followed by cooling, can also be a powerful technique.[15][16]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Cooling Crystallization from Isopropanol

This protocol is based on the favorable hypothetical data from Table 1.

-

Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge crude 1-(2,6-Dichloro-3-methylphenyl)guanidine. Add isopropanol (approx. 4 mL per gram of crude material, adjust based on screening).

-

Heating: Heat the slurry to 70-75 °C with moderate agitation (e.g., 150 RPM) until all solids are completely dissolved. Visually confirm the absence of any particulate matter.

-

Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a 0.45 µm filter to remove insoluble impurities.

-

Controlled Cooling: Cool the solution from 75 °C to 50 °C over 1 hour. At 50 °C, add seed crystals (approx. 0.1-1.0% w/w of the starting material) to control nucleation and ensure operation within the metastable zone.

-

Crystal Growth: After seeding, continue cooling the slurry from 50 °C to 5 °C over a period of 4-6 hours (a linear cooling rate of ~10 °C/hour is a good starting point). Slower cooling generally promotes the growth of larger, purer crystals.

-

Maturation: Hold the slurry at 5 °C with gentle agitation for at least 2 hours to allow for complete crystallization and maximize yield.

-

Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the filter cake with a small amount of cold (0-5 °C) isopropanol to displace the impure mother liquor.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4.2: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This protocol offers an alternative approach, particularly if cooling crystallization provides suboptimal results.

-

Dissolution: In a jacketed reactor, dissolve the crude material in a minimal amount of ethyl acetate (approx. 8-10 mL per gram) at room temperature (20-25 °C) with stirring.

-

Anti-Solvent Addition: Begin the slow, controlled addition of heptane (the anti-solvent) via a syringe pump or addition funnel. A typical starting point is to add 2-3 volumes of heptane relative to the volume of ethyl acetate.

-

Seeding: Once the solution becomes faintly turbid (the onset of nucleation), add seed crystals (0.1-1.0% w/w).

-

Controlled Addition & Growth: Continue the addition of heptane over 2-4 hours. The rate of addition directly controls the rate of supersaturation.

-

Maturation: After the full volume of anti-solvent has been added, stir the resulting slurry at room temperature for an additional 2-3 hours.

-

Isolation & Washing: Isolate the crystals by filtration. Wash the cake with a pre-mixed solution of ethyl acetate/heptane (e.g., 1:3 v/v) to remove residual mother liquor without dissolving the product.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C.

Visualization of Workflows

General Crystallization Workflow

Caption: A generalized workflow for developing a pharmaceutical crystallization process.

Supersaturation Generation Methods

Caption: Comparison of cooling and anti-solvent methods for generating supersaturation.

Purity Analysis and Solid-State Characterization

Verifying the success of the purification requires robust analytical techniques.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds.[17][18][19] It separates the main component from any process impurities or degradation products.[20][21]

Typical RP-HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Prep: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.

Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.

| Sample | Retention Time (min) | Peak Area | Area % |

| Crude Material | 8.52 (API) | 950,000 | 95.0% |

| 6.21 (Impurity 1) | 30,000 | 3.0% | |

| 9.88 (Impurity 2) | 20,000 | 2.0% | |

| Purified API | 8.51 (API) | 998,500 | 99.85% |

| 6.20 (Impurity 1) | 1,500 | 0.15% |

Table 2: Example HPLC data showing a successful purification from 95.0% to 99.85% purity.

Solid-State Characterization

It is crucial to characterize the solid form of the purified API, as different crystal forms (polymorphs) can have different physical properties.[22][23]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[24] It can identify melting points, phase transitions between polymorphs, and desolvation events.[25][26][27] Different polymorphs will typically have distinct melting points.[26]

-

Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for identifying crystal forms.[22][28] Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for that specific polymorph.[23][29][30] It is essential for confirming batch-to-batch consistency and identifying any polymorphic transformations that may have occurred during processing or storage.[31]

Troubleshooting Common Crystallization Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Oiling Out | Supersaturation is too high; solution temperature is above the melting point of the solute in that solvent. | Decrease the cooling rate; use a more dilute solution; change to a lower-boiling point solvent; use an anti-solvent method at a lower temperature.[32] |